molecular formula C13H18Cl2N2O3 B1426349 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-22-0

4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426349
M. Wt: 321.2 g/mol
InChI Key: GOEALDYOCIYPEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is C13H18Cl2N2O3. The average mass is 293.147 Da and the monoisotopic mass is 292.038147 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride include a molecular weight of 258.70 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass is 258.0771200 g/mol and the monoisotopic mass is 258.0771200 g/mol . The topological polar surface area is 67.1 Ų .

Scientific Research Applications

Respiratory and Circulatory Effects

Carbetidine HCI, which shares structural similarities with 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride, was studied for its effects on respiratory and circulatory systems. It was investigated in various laboratory animals and in humans, particularly in the context of anesthesia supplementation (Crawford & Foldes, 1959).

Pharmacological Effects

Optically active derivatives similar in structure to 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride have been synthesized and evaluated for pharmacological effects such as antihypertensive impact on rats and inhibition of certain cellular interactions (Ashimori et al., 1991).

Anticancer Agents

Compounds including 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride or its derivatives have been investigated for their potential as anticancer agents. Their effects on the proliferation of cultured cells and survival rates in leukemia-bearing mice were significant (Temple et al., 1983).

Sigma-1 Receptor Probes

Derivatives of 4-(phenoxymethyl)piperidines, structurally related to 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride, have been developed as potential ligands for δ receptors. They were used in in vivo studies to explore receptor interactions in adult male rats (Waterhouse et al., 1997).

Neuropharmacology

A compound closely related to 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride was tested for its effects on feeding behavior, indicating potential applications in neuropharmacology and obesity treatment (Massicot et al., 1984).

Antitussive Drug Impurity Analysis

Cloperastine hydrochloride, a piperidine derivative, was analyzed for impurities, providing insights into the chemical analysis and safety evaluation of related compounds (Liu et al., 2020).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting potential applications in treatments for conditions like dementia (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

Novel derivatives of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride were explored for their cytotoxicity and potential as anticancer agents. These studies help in understanding the drug's mechanism and efficacy (Dimmock et al., 1998).

Selective Serotonin Reuptake Inhibitor

Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used in the treatment of various anxiety disorders. This provides insight into the neurological applications of similar compounds (Germann et al., 2013).

Reactivity with Ascorbic Acid

Studies on the reactivity of piperidine nitroxyl radicals with ascorbic acid may offer insights into the antioxidant properties and applications in biological systems of related compounds (Kinoshita et al., 2009).

Styrene Copolymerization

Research into the synthesis and copolymerization of trisubstituted ethylenes, including oxy ring-substituted octyl phenylcyanoacrylates, can provide insights into the polymerization properties of similar compounds (Zeidan et al., 2021).

properties

IUPAC Name

4-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEALDYOCIYPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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